

# Introduction to the Relaxin Family Peptide Receptor 1 (RXFP1)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | RXFP1 receptor agonist-4 |           |
| Cat. No.:            | B12396353                | Get Quote |

The Relaxin Family Peptide Receptor 1 (RXFP1), a member of the leucine-rich repeat-containing G protein-coupled receptor (GPCR) family, is the cognate receptor for the peptide hormone relaxin.[1][2] Activation of RXFP1 initiates a cascade of intracellular signaling events that are pivotal in a variety of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions, as well as in extracellular matrix remodeling. [1][3] A primary and well-characterized signaling outcome of RXFP1 activation is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides a detailed overview of the mechanisms by which RXFP1 agonists stimulate cAMP production, with a focus on the endogenous ligand, human gene 2 relaxin (H2 relaxin), and the first-in-class small-molecule agonist, ML290.

## **RXFP1 Signaling and cAMP Production**

The activation of RXFP1 by an agonist leads to a complex and multifaceted regulation of adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis. This process is primarily mediated through the coupling of the receptor to various heterotrimeric G proteins.

### **G Protein Coupling of RXFP1**

RXFP1 is known to couple to multiple G protein subtypes, resulting in a nuanced and context-dependent cAMP response.[4][5][6] The principal G proteins involved are:

• Gαs (stimulatory): Upon agonist binding, RXFP1 predominantly couples to Gαs.[1][5] This activation of Gαs leads to the direct stimulation of adenylyl cyclase, resulting in a rapid



increase in intracellular cAMP levels.[1][5]

Gαi/o (inhibitory): RXFP1 can also couple to inhibitory G proteins, such as Gαi3 and GαoB.
 [4][5] While Gαi typically inhibits adenylyl cyclase, the signaling downstream of Gαi3 in the context of RXFP1 activation is more complex. It has been shown to contribute to a delayed and sustained phase of cAMP production through a pathway involving Gβγ subunits, phosphoinositide 3-kinase (PI3K), and protein kinase C zeta (PKCζ).[4][5] GαoB, on the other hand, appears to negatively modulate the initial Gαs-mediated cAMP increase.[5]

This dual coupling to both stimulatory and inhibitory G proteins allows for a finely tuned and temporally regulated cAMP signal.

### **Biphasic cAMP Response**

The intricate G protein coupling of RXFP1 often results in a biphasic cAMP response to agonist stimulation.[5]

- Initial Phase: A rapid and transient increase in cAMP mediated by Gαs.
- Delayed Phase: A more sustained elevation of cAMP that is dependent on the Gαi3-PI3K-PKCζ pathway.[5]

The ability to observe this biphasic response can be cell-type dependent.[6]

# Quantitative Analysis of cAMP Production by RXFP1 Agonists

The potency and efficacy of RXFP1 agonists in stimulating cAMP production are typically quantified by determining their half-maximal effective concentration (EC50) and the maximum response (Emax). The following tables summarize the available data for H2 relaxin and the small-molecule agonist ML290 in commonly used cell-based assay systems.

Table 1: cAMP Production Stimulated by H2 Relaxin



| Cell Line    | Assay Type    | EC50 (pM)     | Emax (% of<br>Forskolin) | Reference |
|--------------|---------------|---------------|--------------------------|-----------|
| HEK293-RXFP1 | HTRF          | 203           | Not specified            | [3]       |
| HEK293-RXFP1 | CAMYEL (BRET) | ~10           | ~100%                    | [7]       |
| THP-1        | Not specified | Not specified | Not specified            | [8]       |

Table 2: cAMP Production Stimulated by ML290

| Cell Line               | Assay Type    | EC50 (nM) | Emax (% of<br>Forskolin) | Reference |
|-------------------------|---------------|-----------|--------------------------|-----------|
| HEK293-RXFP1            | HTRF          | 94        | Similar to relaxin       | [1]       |
| HEK-RXFP1               | CAMYEL (BRET) | >1000     | ~100%                    | [7]       |
| Human Vascular<br>Cells | Not specified | ~1000     | Not specified            | [9]       |

Note: EC50 and Emax values can vary depending on the specific experimental conditions, including cell line, receptor expression level, and assay methodology.

## Experimental Protocols for Measuring cAMP Production

Several robust and sensitive methods are available for quantifying intracellular cAMP levels following RXFP1 activation. Homogeneous Time-Resolved Fluorescence (HTRF) and Bioluminescence Resonance Energy Transfer (BRET) assays are widely used for their high-throughput capabilities and non-radioactive nature.

## HTRF cAMP Assay Protocol

This protocol is based on the competitive immunoassay principle where endogenous cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.



#### Materials:

- HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
- Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX)
- RXFP1 agonist (H2 relaxin or ML290)
- Forskolin (positive control)
- HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP-cryptate, and lysis buffer)
- · White, opaque 384-well microplates
- HTRF-compatible plate reader

#### Procedure:

- Cell Seeding:
  - Harvest HEK293-RXFP1 cells and resuspend in assay buffer to the desired density (e.g., 8,000 cells/well).
  - Dispense 30 μL of the cell suspension into each well of a 384-well plate.
  - Incubate the plate for 16-24 hours at 37°C and 5% CO2.
- Compound Stimulation:
  - Prepare serial dilutions of the RXFP1 agonist and controls (forskolin and vehicle) in assay buffer.
  - Add 2.5 μL of the compound solutions to the respective wells.
  - $\circ$  Add 2 µL of PDE inhibitor (e.g., 1600 µM Ro 20-1724 in PBS) to all wells.



- Incubate the plate for 30 minutes at 37°C.
- Cell Lysis and Detection:
  - Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP-cryptate in lysis buffer.
  - $\circ~$  Add 1  $\mu L$  of each HTRF detection reagent to all wells.
  - Incubate the plate for 1 hour at room temperature, protected from light.
- Data Acquisition:
  - Read the plate on an HTRF-compatible reader using an excitation wavelength of 320-340 nm and measuring emission at 620 nm (cryptate) and 665 nm (d2).
  - The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.
- Data Analysis:
  - Generate a cAMP standard curve to quantify the amount of cAMP produced.
  - Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

## **BRET-based cAMP Assay (CAMYEL Sensor) Protocol**

This protocol utilizes a genetically encoded biosensor, CAMYEL (cAMP sensor using YFP-Epac-Rluc), which allows for the real-time measurement of cAMP dynamics in living cells.

#### Materials:

- HEK293-RXFP1 cells
- CAMYEL biosensor plasmid
- · Transfection reagent



- · Cell culture medium
- Assay buffer (e.g., HBSS)
- Coelenterazine h (luciferase substrate)
- RXFP1 agonist (H2 relaxin or ML290)
- Forskolin (positive control)
- · White, opaque 96-well microplates
- BRET-compatible plate reader

#### Procedure:

- · Cell Transfection and Seeding:
  - Co-transfect HEK293-RXFP1 cells with the CAMYEL biosensor plasmid using a suitable transfection reagent.
  - After 24 hours, seed the transfected cells into a 96-well plate at an appropriate density.
  - Incubate for a further 24 hours.
- Assay Preparation:
  - Wash the cells with assay buffer.
  - Add 90 μL of assay buffer containing coelenterazine h (final concentration 5 μM) to each well.
  - Incubate for 5-10 minutes at 37°C to allow for substrate equilibration.
- Real-time Measurement:
  - Place the plate in a BRET-compatible plate reader pre-warmed to 37°C.
  - Measure the baseline BRET ratio (YFP emission / Rluc emission) for a few minutes.



- Inject 10 μL of the RXFP1 agonist or control solutions at various concentrations.
- Continue to measure the BRET ratio in real-time for the desired duration (e.g., 30-60 minutes). An increase in the BRET ratio indicates an increase in intracellular cAMP.
- Data Analysis:
  - Calculate the change in the BRET ratio over time for each concentration of the agonist.
  - For dose-response analysis, use the peak BRET response or the response at a specific time point.
  - Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the data to determine the EC50.

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.





Click to download full resolution via product page

Caption: RXFP1 signaling pathway leading to cAMP production.





Click to download full resolution via product page

Caption: Experimental workflow for the HTRF cAMP assay.





Click to download full resolution via product page

Caption: Experimental workflow for the BRET-based cAMP assay.

### Conclusion

The stimulation of cAMP production is a hallmark of RXFP1 receptor activation. A comprehensive understanding of the complex signaling mechanisms, involving multiple G proteins and resulting in a finely regulated cAMP response, is crucial for the development of novel therapeutics targeting this receptor. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the accurate characterization of RXFP1 agonists and the elucidation of their downstream physiological effects. The continued investigation into the nuanced signaling of RXFP1 will undoubtedly pave the way for innovative drug discovery efforts.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxin activates multiple cAMP signaling pathway profiles in different target cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-time examination of cAMP activity at relaxin family peptide receptors using a BRET-based biosensor PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to the Relaxin Family Peptide Receptor 1 (RXFP1)]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12396353#rxfp1-receptor-agonist-4-and-camp-production]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com